A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications
A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic protocols, and key applications of 3-Chloro-4-propoxybenzaldehyde (CAS No: 99070-71-0). This versatile aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials.
Core Chemical Properties and Identifiers
3-Chloro-4-propoxybenzaldehyde is a substituted benzaldehyde featuring a chloro group at position 3 and a propoxy group at position 4 of the benzene ring. These substitutions enhance the compound's reactivity, making it a crucial building block for complex molecular architectures.[1]
Physical and Chemical Data
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 3-Chloro-4-propoxybenzaldehyde | [2] |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage | Store at 0-8°C | [1] |
| PubChem ID | 4772821 | [1] |
| MDL Number | MFCD06246436 | [1] |
Table 2: Physical Properties (with reference data for analogous compounds)
| Property | 3-Chloro-4-propoxybenzaldehyde | 4-Propoxybenzaldehyde (Analogue) | 3-Chlorobenzaldehyde (Analogue) |
| Melting Point | Data not available | N/A (liquid at RT) | 9-12 °C |
| Boiling Point | Data not available | 129-130 °C / 10 mmHg | 213-214 °C |
| Density | Data not available | 1.039 g/mL at 25 °C | 1.241 g/mL at 25 °C |
| Solubility | Data not available | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 3-Chloro-4-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, generated in situ from the corresponding phenol.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds by reacting 3-chloro-4-hydroxybenzaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Caption: Williamson ether synthesis of 3-Chloro-4-propoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde.[3] Researchers should perform a risk assessment prior to conducting this procedure.
Materials:
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3-Chloro-4-hydroxybenzaldehyde
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Potassium carbonate (K₂CO₃), finely pulverized
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1-Bromopropane
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, and rotary evaporator.
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
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Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromopropane (1.1 eq) dropwise to the suspension.
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Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
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Washing: Wash the combined organic layers with water (2 times) and then with brine (1 time).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4][5]
Reactivity and Applications
The unique substitution pattern of 3-Chloro-4-propoxybenzaldehyde provides multiple reaction sites, making it a highly versatile intermediate.
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Aldehyde Group: The aldehyde functional group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations).[6]
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Aromatic Ring: The electron-donating propoxy group and the electron-withdrawing chloro and aldehyde groups activate the ring for various electrophilic and nucleophilic aromatic substitution reactions.
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Chloro Group: The chloro substituent can be replaced via nucleophilic substitution, allowing for the introduction of other functional groups.[6]
These reactive properties make it a key building block in several industries:
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Pharmaceuticals: It serves as a precursor for the synthesis of complex molecules with potential biological activity.[1][6]
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Agrochemicals: Used in the development of new pesticides and herbicides.[1]
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Flavors and Fragrances: Its aromatic nature makes it valuable in formulating unique scents and flavors.[1]
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Material Science: Employed as an additive to improve the thermal and mechanical properties of polymers.[1]
Role in Drug Discovery Logical Workflow
While specific signaling pathways for 3-Chloro-4-propoxybenzaldehyde itself are not documented, its importance lies in its role as a scaffold for creating more complex, biologically active molecules. The following diagram illustrates a typical workflow in a drug discovery context.
Caption: Role of 3-Chloro-4-propoxybenzaldehyde in a drug discovery pipeline.
This workflow demonstrates how the initial scaffold is chemically modified to generate a library of diverse compounds. These derivatives are then screened for biological activity, and promising "hits" are further optimized to develop potent and selective drug candidates that can modulate specific biological targets and signaling pathways.
